molecular formula C8H10ClN B1346981 2-Chloro-N,N-dimethylaniline CAS No. 698-01-1

2-Chloro-N,N-dimethylaniline

Cat. No.: B1346981
CAS No.: 698-01-1
M. Wt: 155.62 g/mol
InChI Key: QDCPXCIPVQJVDD-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylaniline is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Adduct Formation

2-Chloro-N,N-dimethylaniline, a derivative of dimethylaniline, has been studied for its role in DNA adduct formation. 2,6-Dimethylaniline, a closely related compound, has been shown to yield various DNA adducts, indicating a potential for metabolic activation similar to other arylamine carcinogens. These adducts have been characterized and compared for their efficiency in 32P-postlabeling, a method to detect DNA damage (Gonçalves et al., 2001).

Genotoxicity Evaluation

An evaluation using the alkaline single cell gel electrophoresis ("comet") assay was conducted to assess DNA damage induced in mice by various aniline derivatives including this compound. The study provides insights into the genotoxicity and potential carcinogenicity of these compounds (Przybojewska, 1997).

Chemical Synthesis and Catalysis

This compound has been utilized in chemical synthesis, such as in the N,N-dimethylation of amine and nitro compounds with methanol under UV irradiation. This process has practical applications in synthesizing a variety of N,N-dimethyl amines, demonstrating the compound's role in facilitating chemical reactions (Zhang et al., 2015).

Photochemical Applications

The compound has been used in photochemical applications, such as the preparation of 2-Dimethylaminophenylfurans, -Pyrroles, and -Thiophenes. The process involves photolysis of 4-chloro-N,N-dimethylaniline in acetonitrile, demonstrating its utility in creating complex organic structures (Guizzardi et al., 2000).

Ozonation Studies

Studies on the ozonation of tertiary aromatic amines, including derivatives of dimethylaniline such as this compound, have been conducted. These studies offer insights into the mechanisms and potential applications of ozonation in chemical synthesis and environmental applications (Kerr & Meth–Cohn, 1971).

Radical Cation Reactivity

The compound's involvement in the formation of radical cations and their subsequent reactions, such as nucleophilic substitution to produce para-substituted dialkylanilines, has been characterized. This understanding aids in the development of novel synthetic pathways and catalytic processes (Kirchgessner et al., 2006).

Properties

IUPAC Name

2-chloro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCPXCIPVQJVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220088
Record name Aniline, o-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-01-1
Record name 2-Chloro-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, o-chloro-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, o-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-CHLORO-N,N-DIMETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0R3P6H8FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANILINE, O-CHLORO-N,N-DIMETHYL-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2719
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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